molecular formula C16H10BrClFN3 B2431574 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride CAS No. 1331250-56-6

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

Cat. No.: B2431574
CAS No.: 1331250-56-6
M. Wt: 378.63
InChI Key: BOEZSKRYNNWFSZ-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromophenyl group, a fluoroquinoline core, and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

4-(4-bromoanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFN3.ClH/c17-11-1-4-13(5-2-11)21-16-10(8-19)9-20-15-6-3-12(18)7-14(15)16;/h1-7,9H,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZSKRYNNWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2C#N)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluoroquinoline Core: The fluoroquinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a fluorinated precursor under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated aniline derivative and a suitable base.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, which involves the use of a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride has been explored for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Anticancer Properties : Research has demonstrated that quinoline derivatives can inhibit specific pathways in cancer cells. The compound's structure allows it to interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects against various cancers.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including:

  • Oxidation : Producing quinoline N-oxides.
  • Reduction : Yielding reduced quinoline derivatives.
  • Substitution Reactions : Leading to various substituted quinoline derivatives.

Antimicrobial Efficacy

A comparative study on various quinoline compounds demonstrated that this compound exhibited superior antimicrobial activity against several strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Further research is ongoing to elucidate the detailed mechanisms through which this compound exerts its anticancer effects.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins, thereby disrupting key biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
  • 4-((4-Methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
  • 4-((4-Nitrophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

Uniqueness

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromophenyl group, an amino group, and a carbonitrile moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C16H10BrClFN3
  • Molecular Weight : Approximately 342.16 g/mol
  • CAS Number : 1331250-56-6

The presence of halogen atoms (bromine and fluorine) in its structure enhances the compound's electrophilic character, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. Fluoroquinolones, in general, are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and transcription .
  • Anticancer Activity :
    • Quinoline derivatives are recognized for their ability to inhibit cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in cancer cells by interfering with specific signaling pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • DNA Interaction : The compound binds to DNA and inhibits essential enzymes involved in DNA replication.
  • Enzyme Inhibition : It targets specific kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies :
    • In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that this compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometric analysis revealed an increase in the G1 phase population, indicating cell cycle arrest .

Comparative Analysis of Similar Compounds

The following table compares this compound with related quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffective against various strainsInduces apoptosis in MCF-7 cellsInhibits DNA gyrase and topoisomerase IV
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidModerate activityCell cycle arrest at G1 phaseKinase inhibition
6-Fluoroquinolone DerivativeHigh efficacy against bacteriaCytotoxic effects on cancer cellsDisruption of DNA replication

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride, and how can purity be optimized?

  • Methodological Answer : A plausible route involves sequential halogenation and coupling reactions. For example, Suzuki-Miyaura cross-coupling (using aryl boronic acids, as seen in related bromophenyl derivatives ) could introduce the 4-bromophenyl group. The quinoline core may be synthesized via Friedländer or Skraup cyclization, followed by fluorination at position 6 using KF or Selectfluor®. Hydrochloride salt formation is typically achieved via HCl gas or aqueous HCl. Purity optimization requires HPLC (>95% purity thresholds ) and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluorine at position 6 and bromine on the phenyl group). Mass spectrometry (HRMS) validates the molecular ion and isotopic pattern (Br/Cl contributions). X-ray crystallography (as applied to structurally similar carbonitriles ) resolves stereochemical ambiguities. FT-IR identifies nitrile (C≡N, ~2200 cm1^{-1}) and hydrochloride salt (broad N-H stretch) functionalities.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group or degradation of the hydrochloride salt. Use inert atmospheres (N2_2) during synthesis, as brominated aromatics are prone to oxidative side reactions . Safety protocols include fume hoods, gloves, and eye protection due to hazards associated with halogenated compounds .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in the amination of 6-fluoroquinoline precursors?

  • Methodological Answer : Steric hindrance from the fluorine atom at position 6 may slow nucleophilic substitution at position 4. Competing pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling) should be compared using kinetic studies (NMR monitoring) and DFT calculations. Contradictions in yield or regioselectivity might arise from solvent polarity (DMF vs. toluene) or catalyst choice (Pd vs. Cu) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations can assess binding affinity to kinase domains or DNA topoisomerases, leveraging the fluorinated quinoline scaffold’s known role in antimicrobial agents. QSAR models should incorporate electronic effects (Br as a hydrophobic substituent) and solubility parameters (hydrochloride salt’s polar nature) .

Q. What experimental strategies resolve discrepancies in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free amine from hydrochloride dissociation). Buffer selection (phosphate vs. citrate) may influence results due to metal ion interactions with the nitrile group .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies likely arise from polymorphic forms (amorphous vs. crystalline) or residual solvents (e.g., DMSO in stock solutions). Use DSC/TGA to characterize thermal behavior and PXRD to confirm crystallinity. Standardize solvent systems (e.g., aqueous HCl for hydrochloride salt dissolution) .

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